molecular formula C9H7IN2O2 B1473945 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid CAS No. 1363381-42-3

3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1473945
CAS No.: 1363381-42-3
M. Wt: 302.07 g/mol
InChI Key: OSITZHWRXMKTSE-UHFFFAOYSA-N
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Description

“3-Iodo-2-methyl-1H-indazole-6-carboxylic acid” is a chemical compound with the empirical formula C9H7IN2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of indazoles, including “this compound”, has been a topic of research in recent years . Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string COC(=O)c1ccc2c(I)n[nH]c2c1 . This indicates that the molecule contains a methyl ester group (COC=O), an iodine atom (I), and an indazole ring (c1ccc2c(I)n[nH]c2c1).


Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 302.07 . The compound’s CAS Number is 885518-82-1 .

Scientific Research Applications

Antineoplastic Drug Derivatives

One of the significant applications of 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid derivatives is in the development of antineoplastic drugs. For instance, Lonidamine, derived from indazole-3-carboxylic acid, showcases a unique mechanism of action by inhibiting oxygen consumption and aerobic glycolysis in neoplastic cells. It doesn't affect cellular nucleic acids or protein synthesis but significantly impacts the energy metabolism of cancer cells. This mechanism suggests the potential of derivatives of this compound in cancer therapy, especially when used in combination with standard chemotherapy or radiotherapy for solid tumors treatment (Di Cosimo et al., 2003).

Pharmacological Importance of Indazole Derivatives

Indazole derivatives, including those related to this compound, are recognized for their broad spectrum of biological activities, which has spurred interest in novel indazole-based therapeutic agents. These derivatives exhibit promising anticancer and anti-inflammatory activities, along with applications in neurodegeneration and protein kinase disorders. This highlights the indazole scaffold's critical role in developing new molecules with therapeutic properties (Denya, Malan, & Joubert, 2018).

Exploration of Carboxylic Acids in Drug Development

Research into carboxylic acids, including derivatives of this compound, emphasizes their potential as precursors for biorenewable chemicals and their role in industrial chemicals' production. These compounds, due to their inherent properties, are being explored for various applications, from serving as building blocks in chemical synthesis to their roles in biocatalyst inhibition and solvent development for extraction processes. This exploration underlines the versatility of carboxylic acids in contributing to the development of new materials and therapeutic agents (Jarboe, Royce, & Liu, 2013; Sprakel & Schuur, 2019).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It is recommended to handle the compound with care and follow safety guidelines.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid involves the introduction of an iodo group onto a methyl-substituted indazole ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-methyl-1H-indazole", "iodine", "sodium hydroxide", "carbon dioxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: 2-methyl-1H-indazole is reacted with iodine in the presence of sodium hydroxide and diethyl ether to form 3-iodo-2-methyl-1H-indazole.", "Step 2: The resulting intermediate is then treated with carbon dioxide in water to introduce a carboxylic acid group at position 6 of the indazole ring, yielding 3-Iodo-2-methyl-1H-indazole-6-carboxylic acid." ] }

CAS No.

1363381-42-3

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

3-iodo-2-methylindazole-6-carboxylic acid

InChI

InChI=1S/C9H7IN2O2/c1-12-8(10)6-3-2-5(9(13)14)4-7(6)11-12/h2-4H,1H3,(H,13,14)

InChI Key

OSITZHWRXMKTSE-UHFFFAOYSA-N

SMILES

CN1C(C2=C(N1)C=C(C=C2)C(=O)O)I

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)O)I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 2
3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
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3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 4
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3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 5
3-Iodo-2-methyl-1H-indazole-6-carboxylic acid
Reactant of Route 6
3-Iodo-2-methyl-1H-indazole-6-carboxylic acid

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